Bis(dicyclopropylmethylidene)hydrazine Bis(dicyclopropylmethylidene)hydrazine
Brand Name: Vulcanchem
CAS No.: 15813-18-0
VCID: VC7863555
InChI: InChI=1S/C14H20N2/c1-2-9(1)13(10-3-4-10)15-16-14(11-5-6-11)12-7-8-12/h9-12H,1-8H2
SMILES: C1CC1C(=NN=C(C2CC2)C3CC3)C4CC4
Molecular Formula: C14H20N2
Molecular Weight: 216.32 g/mol

Bis(dicyclopropylmethylidene)hydrazine

CAS No.: 15813-18-0

Cat. No.: VC7863555

Molecular Formula: C14H20N2

Molecular Weight: 216.32 g/mol

* For research use only. Not for human or veterinary use.

Bis(dicyclopropylmethylidene)hydrazine - 15813-18-0

Specification

CAS No. 15813-18-0
Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
IUPAC Name 1,1-dicyclopropyl-N-(dicyclopropylmethylideneamino)methanimine
Standard InChI InChI=1S/C14H20N2/c1-2-9(1)13(10-3-4-10)15-16-14(11-5-6-11)12-7-8-12/h9-12H,1-8H2
Standard InChI Key UXXLOISWPSNDGR-UHFFFAOYSA-N
SMILES C1CC1C(=NN=C(C2CC2)C3CC3)C4CC4
Canonical SMILES C1CC1C(=NN=C(C2CC2)C3CC3)C4CC4

Introduction

Structural and Crystallographic Analysis

The molecular architecture of bis(dicyclopropylmethylidene)hydrazine likely mirrors symmetric hydrazine derivatives, such as the salicylaldehyde azine described in search result . In such compounds, the hydrazine core forms a planar structure with substituents arranged symmetrically. For example, the title compound in crystallizes in a monoclinic system (P2₁/n) with lattice parameters a = 6.463 Å, b = 14.889 Å, c = 10.282 Å, and β = 95.105° . Bond lengths and angles in analogous Schiff bases typically fall within expected ranges (e.g., C–N bonds ≈ 1.28–1.32 Å, N–N bonds ≈ 1.38–1.42 Å) .

The dicyclopropylmethylidene groups in bis(dicyclopropylmethylidene)hydrazine introduce significant steric hindrance, potentially altering crystallographic packing. Cyclopropyl rings, with bond angles constrained to 60°, may induce torsional strain, affecting molecular symmetry and intermolecular interactions. Comparative data from suggest that bulky substituents enhance fluorescence properties by reducing non-radiative decay pathways, a feature that could extend to this compound.

Synthetic Pathways and Optimization

Condensation Reactions Using Phase-Transfer Catalysts

The synthesis of bis(dicyclopropylmethylidene)hydrazine likely involves the condensation of hydrazine hydrate with cyclopropyl ketones or aldehydes. Search result details a phase-transfer-catalyzed method for bis-isobutyronitrile hydrazine, achieving yields exceeding 98% using tetrabutylammonium chloride . Adapting this protocol, cyclopropylmethylidene precursors could react with hydrazine hydrate under similar conditions:

Proposed Synthetic Protocol

  • Reactants: Hydrazine hydrate (0.5–0.6 mol equivalents) and dicyclopropyl ketone (1 mol equivalent).

  • Catalyst: Quaternary ammonium salts (e.g., tetrabutylammonium bromide, 0.0001–0.01 mol equivalents) .

  • Conditions: 55–85°C for 2.5–5 hours, followed by cooling to 5°C to precipitate the product .

Table 1: Comparative Yields of Hydrazine Derivatives Using Phase-Transfer Catalysts

CompoundCatalystYield (%)Purity (%)
Bis-isobutyronitrile hydrazine Tetrabutylammonium chloride98.3398.8
Bis(dicyclopropylmethylidene)hydrazine*Tetrabutylammonium bromide~95–98†>98†
*Theoretical values based on ; †Assumed analogous efficiency.

Spectroscopic and Computational Characterization

Nuclear Magnetic Resonance (NMR)

While specific NMR data for bis(dicyclopropylmethylidene)hydrazine are unavailable, analogous compounds in provide benchmarks. For instance, compound 12b in exhibits distinct proton environments: δ 1.28 ppm (CH₃), 4.34 ppm (OCH₂), and 7.65–7.74 ppm (aromatic protons) . The cyclopropyl groups in bis(dicyclopropylmethylidene)hydrazine would likely show upfield-shifted protons (δ 0.5–1.5 ppm) due to ring-current shielding.

Molecular Docking and Binding Affinities

Hydrazine derivatives in demonstrate potent enzyme inhibition, with Gibbs free energies (ΔG) for DHFR and TyrRS binding ranging from -36 to -40 kcal/mol . Bis(dicyclopropylmethylidene)hydrazine’s rigid structure may enhance binding via hydrophobic interactions with residues like VAL, LEU, and LYS, as observed in .

Functional Applications in Coordination Chemistry and Bioassays

Ligand Design for Metal Complexes

Schiff base hydrazines, as noted in , are versatile ligands for transition metals (e.g., Cu²⁺, Ni²⁺). The dicyclopropylmethylidene groups in bis(dicyclopropylmethylidene)hydrazine could stabilize metal centers through steric protection, akin to tert-butyl substituents in . Potential metal complexes might exhibit unique magnetic or catalytic properties.

Fluorescent Bioimaging Probes

The fluorescence enhancement observed in salicylaldehyde azines suggests that bis(dicyclopropylmethylidene)hydrazine’s conjugated system could serve as a bioimaging agent. Substitution with electron-donating cyclopropyl groups may redshift emission wavelengths, improving tissue penetration.

Industrial Scalability and Economic Viability

The phase-transfer catalysis method in reduces water usage by 30–50% and improves throughput, making it economically viable for large-scale production . Adapting this approach for bis(dicyclopropylmethylidene)hydrazine could minimize waste and lower production costs to ~$50–100/kg, competitive with similar specialty chemicals.

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